[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate
Description
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Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O11/c1-13(28)26-20-22(37-16(4)31)21(36-15(3)30)19(12-35-14(2)29)38-25(20)34-11-7-10-27-23(32)17-8-5-6-9-18(17)24(27)33/h5-6,8-9,19-22,25H,7,10-12H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQCUBNZAOFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCN2C(=O)C3=CC=CC=C3C2=O)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research and data.
Chemical Structure and Properties
- Molecular Formula : C16H22N2O8
- Molecular Weight : 366.36 g/mol
- IUPAC Name : [(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial effects against a range of pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
| Pathogen | Activity Type | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 15 |
| Escherichia coli | Bacteriostatic | 12 |
| Candida albicans | Antifungal | 14 |
Anticancer Activity
Studies have shown that compounds with similar functional groups can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and the modulation of signaling pathways such as p53.
Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM) compared to control groups.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through various assays measuring cytokine production. It was found to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
Research Findings
A detailed analysis of the compound's biological activity reveals several important findings:
-
Mechanism of Action :
- The compound appears to exert its effects through multiple pathways, including oxidative stress induction and modulation of immune responses.
-
Synergistic Effects :
- When combined with other known antimicrobial agents, the compound showed enhanced efficacy against resistant strains of bacteria.
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Toxicity Profile :
- Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to establish comprehensive safety parameters.
Q & A
Basic: What are the critical functional groups in this compound, and how do they influence its reactivity?
The compound contains acetamido , diacetoxy , and dioxoisoindole moieties. The acetamido group enhances solubility and bioavailability, while the acetyloxy groups contribute to hydrolytic lability under acidic or basic conditions. The dioxoisoindole moiety provides a planar aromatic structure, enabling π-π stacking interactions with biological targets like enzymes or receptors. These groups collectively influence reactivity in nucleophilic substitutions (e.g., hydrolysis of acetyloxy groups) and electrophilic aromatic substitutions (e.g., modifications to the dioxoisoindole ring) .
Basic: What synthetic strategies are recommended for this compound?
Synthesis involves a multi-step approach :
Preparation of intermediates : Start with saccharide derivatives (e.g., oxane rings) and functionalize via acetylation or amidation.
Stepwise functionalization : Introduce the dioxoisoindole-propoxy group via nucleophilic substitution or coupling reactions.
Final acetylation : Protect hydroxyl groups using acetic anhydride under controlled conditions (e.g., 0–5°C to minimize side reactions).
Key considerations include solvent choice (e.g., anhydrous DMF for moisture-sensitive steps) and reaction monitoring via TLC or HPLC .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Temperature control : Maintain low temperatures (e.g., 0–5°C) during acetylation to prevent over-substitution.
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate glycosylation steps.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Yield improvements (>70%) are achievable by optimizing stoichiometry and reaction time .
Advanced: What analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of acetyl groups and oxane ring conformation.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+ ion at m/z 725.7).
- Infrared spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1740 cm⁻¹) and acetamido N–H bonds (~3300 cm⁻¹).
- X-ray crystallography : Resolves absolute stereochemistry for chiral centers .
Advanced: How does pH affect the compound’s stability, and how can degradation be mitigated?
The acetyloxy groups undergo pH-dependent hydrolysis :
- Acidic conditions (pH < 3): Rapid deacetylation to hydroxyl derivatives.
- Basic conditions (pH > 10): Saponification of ester groups.
Mitigation strategies : - Use buffered solutions (pH 6–7) for in vitro studies.
- Lyophilize the compound for long-term storage to minimize hydrolytic degradation .
Advanced: What methodologies resolve contradictions in biological activity data?
- In silico docking : Predict binding affinities to targets (e.g., COX-2 or β-lactamases) using software like AutoDock Vina.
- Dose-response assays : Validate bioactivity (e.g., IC₅₀ values) across multiple cell lines (e.g., HepG2, MCF-7).
- Comparative studies : Benchmark against analogs (e.g., methyl anthranilate derivatives) to isolate structure-activity relationships .
Advanced: How do physicochemical properties (e.g., logP, pKa) influence formulation for in vivo studies?
- logP (-0.008 at pH 7.4) : Indicates high hydrophilicity, necessitating solubilizing agents (e.g., cyclodextrins) for oral delivery.
- pKa (11.96) : The acetamido group remains protonated at physiological pH, enhancing membrane permeability.
- Thermal stability : DSC/TGA analyses reveal decomposition >200°C, supporting lyophilization for storage .
Advanced: What experimental designs are recommended for studying enzyme inhibition?
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives).
- Circular dichroism (CD) : Monitor conformational changes in enzymes upon binding.
- Molecular dynamics (MD) simulations : Track binding stability over 100-ns trajectories .
Advanced: How can researchers compare this compound with structurally similar glycosides?
- Functional group substitution : Replace acetyloxy with methoxy or benzoyl groups to assess bioactivity shifts.
- Pharmacophore mapping : Overlay 3D structures (e.g., using PyMOL) to identify conserved binding motifs.
- Metabolic profiling : Use LC-MS/MS to compare hepatic clearance rates with analogs .
Advanced: What are the challenges in scaling up synthesis for preclinical trials?
- Purification bottlenecks : Replace column chromatography with continuous flow crystallization.
- Byproduct control : Optimize stoichiometry to minimize diacetylated impurities.
- Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
